molecular formula C15H10FNO B3051255 2-(4-Fluorophenyl)-5-phenyloxazole CAS No. 324-80-1

2-(4-Fluorophenyl)-5-phenyloxazole

Cat. No. B3051255
CAS RN: 324-80-1
M. Wt: 239.24 g/mol
InChI Key: LYJAYIOONPEHJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index .

Scientific Research Applications

Fluorescence Sensing Applications

2-(4-Fluorophenyl)-5-phenyloxazole and related compounds have been studied for their potential as fluorescent probes. A study demonstrated that compounds similar to 2-(4-Fluorophenyl)-5-phenyloxazole can be sensitive to pH changes and selective in sensing specific metal cations due to the high acidity of their fluorophenol moiety (Tanaka et al., 2001).

Vibrational Spectroscopy

Vibrational spectroscopic studies have been conducted on similar compounds to 2-(4-Fluorophenyl)-5-phenyloxazole. These studies, using techniques like FT-IR, provide insights into the molecular structure and potential applications in material science (Mary et al., 2008).

Light Harvesting and Nonlinear Optical Properties

Studies have explored the potential of similar benzoxazole derivatives in light harvesting and as materials with nonlinear optical properties. For example, one study found that certain derivatives could be important in developing novel inhibitor molecules for enzymes and in the design of new dye-sensitized solar cells (DSSCs) (Mary et al., 2019).

Antimicrobial Activity

Research into fluorophenyl-containing derivatives, closely related to 2-(4-Fluorophenyl)-5-phenyloxazole, has shown that they can exhibit antimicrobial and antifungal activity. This makes them candidates for the development of new antimicrobial agents (Бігдан, 2021).

Synthesis and Chemical Analysis

The synthesis of similar compounds and their chemical properties have been extensively studied, providing a foundation for further applications in various fields of chemistry and pharmacology. Such research includes the examination of their physical-chemical properties and structural elucidation (Bihdan & Parchenko, 2018).

Potential in Enzyme Inhibition

Some studies have also explored the potential use of similar compounds in enzyme inhibition, which could have implications in the treatment of diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with handling it. It includes information on how to safely store and dispose of the compound .

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve conducting clinical trials. If the compound has interesting chemical properties, future research could involve studying these properties in more detail .

properties

IUPAC Name

2-(4-fluorophenyl)-5-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-13-8-6-12(7-9-13)15-17-10-14(18-15)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJAYIOONPEHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186112
Record name 2-(4-Fluorophenyl)-5-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-phenyloxazole

CAS RN

324-80-1
Record name 2-(4-Fluorophenyl)-5-phenyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-5-phenyloxazole
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Record name NSC90368
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Record name 2-(4-Fluorophenyl)-5-phenyloxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)-5-phenyloxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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